N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide
Description
Properties
CAS No. |
62000-33-3 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H14N2S/c1-12-11(14)9-6-2-4-8-5-3-7-13-10(8)9/h3,5,7,9H,2,4,6H2,1H3,(H,12,14) |
InChI Key |
ZWLNJZRTYTWLTG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)C1CCCC2=C1N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Carbonyl Chloride Formation
5,6,7,8-Tetrahydroquinoline-8-carbonyl chloride is synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically conducted in dichloromethane at 0–25°C, with completion indicated by the cessation of gas evolution.
Reaction with Methylthioamine
The carbonyl chloride is reacted with methylthioamine (MeNH₂S) in the presence of a base (e.g., triethylamine) to neutralize HCl. This one-step method avoids the need for thionation agents but requires stringent moisture control.
-
Add methylthioamine (1.2 mmol) to a solution of 5,6,7,8-tetrahydroquinoline-8-carbonyl chloride (1.0 mmol) in dry DCM (10 mL).
-
Stir at 0°C for 30 minutes, then warm to room temperature and stir for 12 hours.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Recrystallize from ethanol to obtain the carbothioamide (yield: 60–75%).
Limitations
-
Availability of Methylthioamine : This reagent is less commonly available and requires in-situ generation in some cases.
-
Side Reactions : Competing hydrolysis of the carbonyl chloride can occur if traces of water are present.
Alternative Route via Condensation with Methylthioamine
A third method involves the condensation of 5,6,7,8-tetrahydroquinolin-8-one with methylthioamide derivatives, though this approach is less commonly reported.
Ketone Activation
The ketone is activated via conversion to an enamine or imine intermediate, which undergoes nucleophilic attack by a sulfur-containing reagent. For example, treatment with phosphorus pentasulfide (P₄S₁₀) in refluxing xylene introduces a thiocarbonyl group, which is subsequently functionalized with methylamine.
-
Reflux 5,6,7,8-tetrahydroquinolin-8-one (1.0 mmol) with P₄S₁₀ (2.0 mmol) in xylene for 6 hours.
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Cool the mixture and filter to remove solids.
-
Treat the filtrate with methylamine (2.0 mmol) in ethanol at 50°C for 4 hours.
-
Isolate the product via solvent evaporation and recrystallization (yield: 50–65%).
Challenges
-
Low Yields : Competing side reactions, such as over-thionation or polymerization, reduce efficiency.
-
Reagent Handling : P₄S₁₀ is moisture-sensitive and requires careful handling.
Comparative Analysis of Synthetic Methods
Experimental Data and Optimization Strategies
Reaction Monitoring
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has been primarily studied for its role as an inhibitor of gastric acid secretion. This property makes it relevant for treating conditions such as peptic ulcers and gastroesophageal reflux disease. Its mechanism of action involves modulation of gastric proton pumps and related enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's antibacterial activity may be attributed to its ability to inhibit bacterial enzyme systems.
Anticancer Properties
This compound has been evaluated for its anticancer effects. Studies on human cancer cell lines such as HeLa and MCF-7 have shown that it induces apoptosis through the activation of caspase pathways. The IC50 values for these cell lines were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The proposed mechanism involves the inhibition of DNA synthesis and interference with the cell cycle.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. This potential is being explored in relation to neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A controlled laboratory study tested the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated not only inhibition of bacterial growth but also synergistic effects when combined with conventional antibiotics like penicillin.
Case Study 2: Cancer Cell Line Studies
A detailed investigation into the anticancer properties was conducted using various concentrations of the compound on breast cancer cell lines. Results indicated significant reductions in cell viability and increased markers for apoptosis following treatment with this compound.
Mechanism of Action
The mechanism of action of N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with cellular targets. It is known to induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through multiple pathways, including the formation of hydrogen bonds and CH-π interactions with cellular receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide with structurally related compounds in terms of substituents, functional groups, synthesis, and biological activity:
Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives
Key Comparisons:
Functional Group Influence Thiocarboxamide vs. Halogen vs. Methyl Substituents: Chlorinated derivatives (e.g., 2-Chloro-5,6,7,8-tetrahydroquinoline) are often used as synthetic intermediates , whereas methyl groups (e.g., tiquinamide’s 3-methyl) may enhance metabolic stability or target binding.
Synthetic Accessibility Thiocarboxamides are synthesized via lithiation followed by isothiocyanate coupling, a one-step process with moderate yields . Carboxamides follow a similar route using isocyanates.
Biological Activity Tiquinamide’s broad-spectrum antisecretory activity across species highlights the pharmacological relevance of the thiocarboxamide moiety . Carboxamide analogs (e.g., N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide) are less explored but may serve as negative controls in structure-activity relationship (SAR) studies.
Physicochemical Properties Lipophilicity: Thiocarboxamides (logP ~2.5–3.0) are more lipophilic than carboxamides (logP ~1.5–2.0), favoring passive diffusion. Solubility: The N-methyl group in the target compound may further reduce aqueous solubility compared to non-methylated analogs.
Biological Activity
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a tetrahydroquinoline structure with a carbothioamide functional group. Its molecular formula is , with a molecular weight of approximately 206.31 g/mol. The unique structural characteristics contribute to its biological activity, particularly in the modulation of various biological targets.
1. Gastric Acid Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of gastric acid synthesis . Similar to other compounds in its class, it modulates gastric proton pumps and related enzymes, making it a potential candidate for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD) .
2. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects , potentially beneficial in neurodegenerative disorders. Its mechanism may involve the reduction of oxidative stress and modulation of inflammatory pathways .
3. Anticancer Activity
This compound has shown promise in anticancer research . It has been tested against various cancer cell lines, demonstrating cytotoxic effects attributed to the induction of reactive oxygen species (ROS) and mitochondrial dysfunction. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Proton Pump Inhibition: Inhibits gastric acid secretion by affecting proton pump activity.
- Oxidative Stress Induction: Increases ROS levels in cancer cells, leading to apoptosis.
- Neuroprotective Pathways: Modulates pathways involved in neuroinflammation and oxidative stress .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tiquinamide | C₁₁H₁₄N₂ | Known for gastric acid inhibition |
| Isotiquimide | C₁₁H₁₄N₂ | Anti-ulcerative agent |
| 8-Methyl-5,6,7,8-tetrahydroquinoline | C₁₁H₁₄N₂ | Lacks the carbothioamide group |
This table illustrates how this compound stands out due to its dual role as both a gastric acid inhibitor and a potential neuroprotective agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cell Line Studies : Research involving various cancer cell lines (e.g., HeLa and A2780) has demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cells .
- Neuroprotection Studies : Investigations into its neuroprotective properties have shown that it may reduce inflammation and oxidative stress markers in neuronal cell cultures .
Q & A
Q. What are the standard synthetic routes for N-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide?
The compound is synthesized via lithiation of 5,6,7,8-tetrahydroquinoline derivatives followed by reaction with isothiocyanates. For example, the 8-lithio derivative reacts with methyl isothiocyanate, yielding the thioamide after mild hydrolysis . Key steps include maintaining anhydrous conditions (e.g., using LiAlH₄ or NaH) and optimizing reaction temperatures to prevent side reactions like over-alkylation. Purification often involves column chromatography with gradients like EtOAc/hexanes .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on NMR (¹H/¹³C) and X-ray crystallography. The thioamide group (-C(S)NHCH₃) shows distinct NMR signals: δ ~10-12 ppm for the NH proton (broad) and δ ~170-180 ppm in ¹³C for the thiocarbonyl group. X-ray data reveal planarity of the thioamide moiety and conformational flexibility of the tetrahydroquinoline ring .
Q. What are common applications of this compound in coordination chemistry?
The thioamide group acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺) via sulfur and nitrogen atoms. This property is exploited in catalysis and metal-organic frameworks (MOFs). Stability constants for such complexes are determined via UV-Vis titration or cyclic voltammetry .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
Yield optimization involves:
- Reagent stoichiometry : Excess methyl isothiocyanate (1.5–2 eq.) minimizes incomplete substitution.
- Temperature control : Maintaining 0–5°C during lithiation prevents decomposition of intermediates.
- Catalysis : Adding catalytic NaI or TBAB (tetrabutylammonium bromide) accelerates nucleophilic substitution . Side products like over-alkylated derivatives are mitigated using selective quenching agents (e.g., NH₄Cl).
Q. What analytical challenges arise in distinguishing thioamide tautomers?
Thioamides exhibit thione-thiol tautomerism, complicating spectral interpretation. Techniques to resolve this include:
- Variable-temperature NMR : Monitoring NH proton shifts to identify dominant tautomers.
- IR spectroscopy : Distinct C=S (1050–1250 cm⁻¹) vs. S-H (2550–2600 cm⁻¹) stretches.
- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict equilibrium geometries .
Q. How does the compound behave in catalytic asymmetric reactions?
As a chiral ligand, its tetrahydroquinoline scaffold induces enantioselectivity in hydrogenation or C–C coupling. For example, in Pd-catalyzed allylic alkylation, enantiomeric excess (ee) >80% is achieved by tuning substituents on the quinoline ring. Reaction progress is monitored via chiral HPLC or polarimetry .
Q. What contradictions exist in reported biological activity data, and how can they be addressed?
Discrepancies in antimicrobial or enzyme inhibition assays often stem from:
- Solubility variability : Use standardized solvents (e.g., DMSO with ≤1% v/v) to ensure consistent bioavailability.
- Metal contamination : Trace metal ions in buffers may alter ligand-metal interactions; employ chelators like EDTA.
- Cell-line specificity : Validate activity across multiple cell models (e.g., HEK293 vs. HeLa) .
Methodological Considerations
Q. What protocols are recommended for stability studies under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 24, and 48 hours.
- Oxidative stability : Expose to H₂O₂ (0.1–1 mM) and monitor thiocarbonyl oxidation to amides using TLC or UV spectroscopy.
- Light sensitivity : Store solutions in amber vials and assess photodegradation under UV/Vis light .
Q. How can computational methods predict reactivity in derivative synthesis?
- Docking studies : Simulate interactions with target enzymes (e.g., kinases) using AutoDock Vina to prioritize derivatives.
- Reactivity indices : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites for functionalization .
Data Interpretation and Validation
Q. How to resolve conflicting crystallographic and spectroscopic data for the compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
